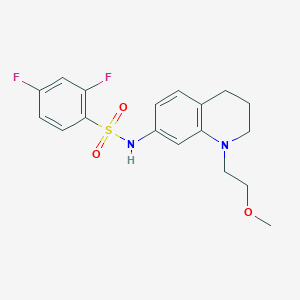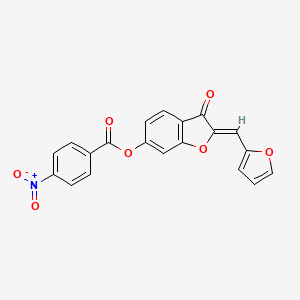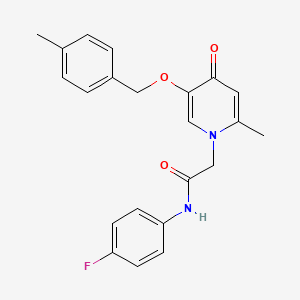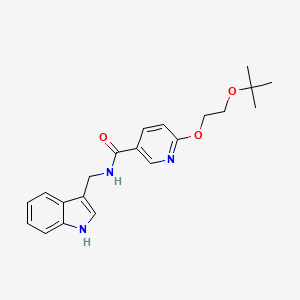
3-(3,4-dimethylphenyl)-1-((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-dimethylphenyl)-1-((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C27H24N4O4 and its molecular weight is 468.513. The purity is usually 95%.
BenchChem offers high-quality 3-(3,4-dimethylphenyl)-1-((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,4-dimethylphenyl)-1-((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Cytotoxic Activity and Potential Anticancer Applications
Compounds structurally related to the specified chemical have shown significant cytotoxic activities against various cancer cell lines. For example, derivatives of benzo[b][1,6]naphthyridines, structurally related to quinazoline-2,4(1H,3H)-diones, demonstrated potent cytotoxicity against murine P388 leukemia, Lewis lung carcinoma, and human Jurkat leukemia cell lines. Some of these compounds were even curative in vivo against colon tumors in mice at certain dosages, suggesting potential for development as anticancer agents (Deady et al., 2003).
Hypotensive Agents and Vascular Relaxation
Quinazoline dione derivatives have been explored for their hypotensive activities, specifically their effects on blood vessel relaxation. Certain substitutions on the quinazoline dione framework have demonstrated significant activity in relaxing blood vessels, potentially offering a basis for developing new hypotensive agents. This indicates the potential of quinazoline dione derivatives in cardiovascular research, focusing on blood pressure regulation and vascular health (Eguchi et al., 1991).
Herbicide Development and Agricultural Applications
The exploration of quinazoline-2,4-dione derivatives in the development of herbicides has shown promising results. For instance, pyrazole-quinazoline-2,4-dione hybrids were designed as potent inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in the metabolic pathways of certain resistant weeds. These compounds displayed excellent herbicidal activity against various weeds at low application rates, suggesting a potential application in creating more efficient and selective herbicides for agricultural use (He et al., 2020).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(3,4-dimethylphenyl)-1-((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(3-ethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid, which is then converted to the second intermediate, 3-(3-ethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid hydrazide. The second intermediate is then coupled with 3-(3,4-dimethylphenyl)-2,4(1H,3H)-quinazolinedione to form the final product.", "Starting Materials": [ "3-nitrobenzoic acid", "3-ethoxyaniline", "thionyl chloride", "sodium azide", "hydrazine hydrate", "3-(3,4-dimethylphenyl)-2,4(1H,3H)-quinazolinedione", "triethylamine", "N,N'-dicyclohexylcarbodiimide", "dimethylformamide", "acetic anhydride", "sodium bicarbonate", "ethyl acetate", "water" ], "Reaction": [ "3-nitrobenzoic acid is reacted with thionyl chloride to form 3-nitrobenzoyl chloride.", "3-nitrobenzoyl chloride is then reacted with 3-ethoxyaniline in the presence of triethylamine to form 3-(3-ethoxyphenyl)-2-nitrobenzamide.", "The nitro group is then reduced to an amine group using hydrogen gas and palladium on carbon catalyst.", "The resulting amine is then reacted with sodium azide in the presence of dimethylformamide to form 3-(3-ethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid.", "The carboxylic acid is then converted to the acid chloride using thionyl chloride.", "The acid chloride is then reacted with hydrazine hydrate to form 3-(3-ethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid hydrazide.", "3-(3-ethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid hydrazide is then coupled with 3-(3,4-dimethylphenyl)-2,4(1H,3H)-quinazolinedione in the presence of N,N'-dicyclohexylcarbodiimide and triethylamine to form the final product, 3-(3,4-dimethylphenyl)-1-((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione.", "The final product is then purified using column chromatography with a mixture of ethyl acetate and hexanes as the eluent.", "The purified product is then dried and characterized using various spectroscopic techniques such as NMR and mass spectrometry." ] } | |
Número CAS |
1207026-86-5 |
Nombre del producto |
3-(3,4-dimethylphenyl)-1-((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione |
Fórmula molecular |
C27H24N4O4 |
Peso molecular |
468.513 |
Nombre IUPAC |
3-(3,4-dimethylphenyl)-1-[[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C27H24N4O4/c1-4-34-21-9-7-8-19(15-21)25-28-24(35-29-25)16-30-23-11-6-5-10-22(23)26(32)31(27(30)33)20-13-12-17(2)18(3)14-20/h5-15H,4,16H2,1-3H3 |
Clave InChI |
AMKLIVOCLMBZEC-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)C5=CC(=C(C=C5)C)C |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(2-benzoylphenyl)-4-[(6-chloro-4-phenylquinazolin-2-yl)amino]benzamide](/img/structure/B2762400.png)

![methyl 4-({(E)-[1-(4-methylbenzyl)-2,2-dioxido-4-oxo-1,4-dihydro-3H-2,1-benzothiazin-3-ylidene]methyl}amino)benzoate](/img/structure/B2762404.png)
![2-Chloro-1-[4-(oxolan-3-yloxy)piperidin-1-yl]ethanone](/img/structure/B2762406.png)


![1-{[({[(Methylamino)carbonyl]amino}carbothioyl)amino]carbonyl}benzene](/img/structure/B2762410.png)
![N-[3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-2-yl]benzamide](/img/structure/B2762411.png)

![2-methoxy-N-[2-(4-phenoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2762418.png)


![methyl 2-(1,7-dimethyl-2,4-dioxo-9-(p-tolyl)-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2762422.png)